molecular formula C20H20N2O5S B2670042 (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 897616-84-1

(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2670042
CAS No.: 897616-84-1
M. Wt: 400.45
InChI Key: ARUFVKSHAVATHD-MRCUWXFGSA-N
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Description

Historical Development of Benzothiazole Research

The benzothiazole scaffold was first reported in 1879 by A.W. Hofmann, who synthesized 2-chloro- and 2-phenylbenzothiazoles through condensation reactions involving 2-aminothiophenol and acid chlorides. Early applications focused on industrial uses, such as vulcanization accelerators for rubber, discovered in 1921. The mid-20th century marked a shift toward biomedical applications, driven by the discovery of naturally occurring benzothiazoles like firefly luciferin and antibiotic C304A.

Modern synthetic methods, including microwave-assisted reactions and one-pot multicomponent strategies, have expanded access to diverse derivatives. For example, RuCl₃-catalyzed intramolecular oxidative coupling of N-arylthioureas enables efficient synthesis of 2-aminobenzothiazoles. These advancements have facilitated the exploration of benzothiazoles in drug discovery, particularly in oncology and infectious diseases.

Table 1: Milestones in Benzothiazole Research

Year Discovery/Advancement Significance
1879 Hofmann’s synthesis of 2-substituted benzothiazoles Established foundational synthetic routes
1921 Benzothiazoles as rubber vulcanization accelerators Industrial application breakthrough
1967 Isolation of natural benzothiazole from cranberries Biological relevance recognized
2023 Microwave-assisted anti-tubercular benzothiazoles Enhanced synthetic efficiency for drug candidates

Significance of Imino-Functionalized Benzothiazoles in Medicinal Chemistry

Imino-functionalized benzothiazoles, characterized by a C=N bond at the 2-position, exhibit enhanced bioactivity due to their ability to form hydrogen bonds and coordinate with metal ions. These derivatives are pivotal in targeting enzymes and receptors involved in diseases such as tuberculosis (TB) and cancer. For instance, benzothiazole-2(3H)-imines inhibit Mycobacterium tuberculosis DprE1, a key enzyme in bacterial cell wall synthesis, with IC₅₀ values comparable to first-line drugs like isoniazid.

The imine group also confers structural rigidity, improving metabolic stability and target selectivity. Recent patents highlight imino-benzothiazoles as kinase inhibitors in oncology and modulators of neurodegenerative pathways. A 2024 study demonstrated that benzothiazole-indole hybrids disrupt tau and α-synuclein fibrils, implicating them in Alzheimer’s and Parkinson’s disease therapeutics.

Table 2: Bioactive Imino-Benzothiazole Derivatives

Compound Target Activity Reference
BTZ-1 DprE1 (M. tuberculosis) Antitubercular (IC₅₀ = 0.8 µM)
Riluzole Glutamate transporters Neuroprotective
Hybrid 5c Tau fibrils Anti-aggregation (EC₅₀ = 12 nM)

Position of (Z)-Methyl 2-(2-((3,4-Dimethoxybenzoyl)Imino)-6-Methylbenzo[d]Thiazol-3(2H)-Yl)Acetate in Current Research Landscape

This compound features a benzothiazole-2(3H)-imine core substituted with a 3,4-dimethoxybenzoyl group at the imine nitrogen and a methyl ester at the 3-position. The Z-configuration of the imine group likely enhances π-π stacking interactions with aromatic residues in biological targets, while the methoxy groups improve lipid solubility and membrane permeability.

Current research prioritizes such derivatives for dual-target therapies. For example, the 3,4-dimethoxy motif is prevalent in kinase inhibitors, suggesting potential activity against tyrosine kinases involved in cancer proliferation. Additionally, the methyl ester moiety serves as a prodrug strategy, enabling intracellular hydrolysis to active carboxylic acid metabolites.

Theoretical Framework of Benzothiazole-2(3H)-Imine Derivatives

The electronic structure of benzothiazole-2(3H)-imines is governed by the electron-withdrawing thiazole ring, which polarizes the C=N bond, increasing electrophilicity at the imine carbon. Substituents like methoxy groups donate electrons via resonance, modulating reactivity and binding affinity. Density functional theory (DFT) studies reveal that methoxy substituents at the 3,4-positions stabilize the imine tautomer, favoring interactions with hydrophobic enzyme pockets.

Table 3: Electronic Effects of Substituents on Benzothiazole-2(3H)-Imines

Substituent Electronic Effect Biological Impact
3,4-Dimethoxy Resonance donation (+M) Enhanced solubility and target affinity
6-Methyl Inductive donation (+I) Steric shielding of reactive sites
Methyl ester Electron-withdrawing (-I) Prodrug activation via hydrolysis

Synthetic routes to such derivatives often involve condensation of 2-aminothiophenol with aldehydes or ketones under oxidative conditions. For example, samarium triflate-catalyzed reactions enable efficient cyclization without harsh reagents.

Properties

IUPAC Name

methyl 2-[2-(3,4-dimethoxybenzoyl)imino-6-methyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-12-5-7-14-17(9-12)28-20(22(14)11-18(23)27-4)21-19(24)13-6-8-15(25-2)16(10-13)26-3/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARUFVKSHAVATHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C=C3)OC)OC)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has gained attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to provide a comprehensive analysis of its biological activity based on recent research findings.

Chemical Structure and Properties

The compound's molecular formula is C21H22N2O7SC_{21}H_{22}N_{2}O_{7}S, with a molecular weight of approximately 446.47 g/mol. The structure features a methoxy group and a benzothiazole moiety, which are critical for its biological interactions.

Property Details
Molecular FormulaC21H22N2O7S
Molecular Weight446.47 g/mol
IUPAC NameThis compound
CAS Number1164552-50-4

Anticancer Activity

Recent studies have shown that benzothiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines.

  • Case Study: MCF-7 Breast Cancer Cells
    • A series of benzothiazole derivatives were synthesized and evaluated for their cytotoxic effects against MCF-7 breast cancer cells.
    • The most potent compound demonstrated an IC50 value of 1.8±0.02μM/mL1.8\pm 0.02\,\mu M/mL, comparable to standard chemotherapeutic agents .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays:

  • In Vivo Studies
    • In an experimental model using albino rats, compounds similar to this compound exhibited significant anti-inflammatory effects when compared to standard drugs .
    • The evaluation included parameters such as paw edema and histopathological analysis.

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented:

  • Microbial Assays
    • Various derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.
    • Specific focus was placed on the structure-activity relationship (SAR), indicating that substituents on the benzothiazole core significantly influence antimicrobial efficacy.

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:

Activity Model/Method Results
AnticancerMCF-7 Cell LineIC50 = 1.8μM/mL1.8\,\mu M/mL
Anti-inflammatoryRat ModelSignificant reduction in paw edema
AntimicrobialBacterial AssaysEffective against both Gram-positive and Gram-negative strains

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing the benzothiazole moiety exhibit notable anti-inflammatory and analgesic effects. A study evaluated a series of thiazole derivatives, including those similar to (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate, demonstrating their efficacy in reducing inflammation and pain in animal models. The most active compounds were shown to outperform standard reference drugs at specific dosages .

1.2 Antioxidant Activity

The compound has also been assessed for its free radical scavenging activity, which is crucial in mitigating oxidative stress-related diseases. The structural features of this compound contribute to its ability to neutralize free radicals effectively .

Anticancer Research

2.1 In Vitro Antitumor Activity

Recent studies have highlighted the potential of benzothiazole derivatives in cancer treatment. Specifically, compounds structurally related to this compound have demonstrated selective cytotoxicity against various cancer cell lines. For instance, one study reported that certain derivatives exhibited potent antitumor activity by inducing apoptosis in cancer cells .

2.2 Mechanistic Insights

The mechanism of action for these compounds often involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Investigations into the molecular interactions of this compound with target proteins are ongoing, aiming to elucidate its therapeutic potential further .

Synthesis and Structural Characterization

The synthesis of this compound involves several steps that include the formation of the benzothiazole ring followed by functionalization with methoxybenzoyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Summary of Findings

The applications of this compound are multifaceted, primarily focusing on its medicinal properties:

Application Description
Anti-inflammatoryReduces inflammation in animal models; effective compared to standard drugs .
AnalgesicProvides pain relief; evaluated for efficacy in pain models .
AntioxidantExhibits free radical scavenging activity; potential for oxidative stress relief .
AnticancerInduces apoptosis in cancer cells; selective cytotoxicity observed .
SynthesisInvolves multi-step synthesis with structural confirmation through spectroscopy .

Comparison with Similar Compounds

Structural Analogues

The compound belongs to the benzo[d]thiazole family, which is widely studied for its pharmacological and pesticidal properties. Key structural analogues include:

Compound Substituents Key Differences
(Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate 6-methyl, 2-(3,4-dimethoxybenzoyl)imino, methyl ester Reference compound; Z-configuration and methoxy groups enhance steric bulk.
4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (Compound 3) Benzo[d]imidazole core, hydroxyethyl and benzyl substituents Different heterocycle (imidazole vs. thiazole), carboxylic acid vs. ester group.
H3MeHeHHe CTpyKTypbI (hypothetical compound from ) Undisclosed (likely varied substituents on a benzoheterocycle) Focus on agricultural applications; structural details unclear .

Key Observations :

  • The 3,4-dimethoxybenzoyl group could increase electron density, affecting binding interactions in biological targets compared to simpler substituents .

Physicochemical Properties

  • Solubility : The methyl ester group likely reduces aqueous solubility compared to hydroxyl or carboxylic acid analogues (e.g., Compound 3) .
  • Stability : The Z-configuration may confer greater thermal stability than the E-isomer due to reduced steric strain, though experimental verification is needed.

Computational and Crystallographic Studies

The SHELX software suite, widely used for small-molecule crystallography, could resolve the stereochemistry and packing motifs of this compound. Such analysis would clarify the impact of the 3,4-dimethoxybenzoyl group on crystal lattice interactions compared to simpler derivatives .

Q & A

Q. What are the established synthetic routes for (Z)-methyl 2-(2-((3,4-dimethoxybenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate?

  • Methodological Answer : A common approach involves coupling 3,4-dimethoxybenzoyl chloride with a pre-synthesized 6-methylbenzo[d]thiazol-2-amine intermediate. For example, 2-methylbenzothiazole derivatives can be functionalized via nucleophilic substitution or condensation reactions. A typical procedure (adapted from similar syntheses) involves dissolving the benzothiazole precursor in dimethylformamide (DMF), adding benzyl bromide as an alkylating agent, and using potassium carbonate as a base to facilitate the reaction at room temperature . For the imine formation, refluxing with 3,4-dimethoxybenzoyl chloride in anhydrous dichloromethane under nitrogen is recommended, followed by purification via column chromatography .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodological Answer : Structural confirmation relies on a combination of 1H/13C NMR , FT-IR , and HRMS . For NMR:
  • The imine proton (N=CH) typically appears as a singlet at δ 8.2–8.5 ppm.
  • Methoxy groups (OCH3) resonate as singlets at δ 3.8–4.0 ppm.
  • The methyl ester (COOCH3) shows a sharp singlet at δ 3.6–3.7 ppm.
    FT-IR confirms the presence of C=O (ester: ~1720 cm⁻¹; benzoyl: ~1670 cm⁻¹) and C=N (imine: ~1620 cm⁻¹). HRMS validates the molecular ion peak (e.g., [M+H]+ calculated for C22H23N2O5S: 427.13) .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Follow P210 (avoid heat/open flames), P201 (obtain specialized handling instructions), and P101 (keep container labels accessible). Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, dichloromethane). Personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles is mandatory. Waste disposal must comply with institutional guidelines for organic solvents and nitrogen-containing heterocycles .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and stereoselectivity (Z-configuration)?

  • Methodological Answer : Employ Design of Experiments (DoE) to systematically vary parameters:
  • Temperature : Test 0°C (kinetic control) vs. 25°C (thermodynamic control) for imine formation.
  • Solvent : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene).
  • Catalyst : Screen Lewis acids (e.g., ZnCl2) to enhance stereoselectivity.
    Statistical modeling (e.g., response surface methodology) identifies optimal conditions. For continuous-flow synthesis, adapt protocols from Swern oxidation optimizations to enhance reproducibility .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

  • Methodological Answer : Use 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping signals. For example:
  • HMBC correlations between the imine proton and the carbonyl carbon confirm the (Z)-configuration.
  • Variable-temperature NMR (VT-NMR) can detect dynamic isomerization if tautomerism is suspected.
    Cross-validate with X-ray crystallography if single crystals are obtainable (e.g., via slow evaporation in ethyl acetate/hexane mixtures) .

Q. What computational strategies predict the compound’s reactivity in biological or catalytic systems?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to:
  • Map electrostatic potential surfaces for nucleophilic/electrophilic sites.
  • Simulate transition states for hydrolysis or enzymatic interactions.
    Compare results with experimental data (e.g., HPLC stability assays under physiological pH) to validate models .

Q. How can in vitro biological activity assays be designed to evaluate this compound’s potential as a kinase inhibitor?

  • Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) with recombinant human kinases (e.g., CDK1, GSK3β). Key steps:

Prepare a 10 mM stock solution in DMSO and dilute in assay buffer (0.1% DMSO final).

Incubate with kinase + ATP/substrate at 37°C for 1 hour.

Measure luminescence to quantify residual ATP.
Include staurosporine as a positive control. Dose-response curves (IC50) and selectivity profiling against related kinases (e.g., CDK3) are critical .

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